N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-8-11(2)15-14(9-10)22-17(18-15)19-16(20)12-4-6-13(21-3)7-5-12/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVMUDVEDFANGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Core Structure : All three compounds share the 4,6-dimethylbenzothiazole core, which is critical for maintaining π-π stacking interactions in biological targets . However, the amide substituents differ significantly.
The bromo substituent in C797-0227 may increase electrophilicity and halogen bonding, while the propoxy group in C797-0231 could improve lipophilicity and membrane permeability .
Molecular Weight : The target compound (326.4 g/mol) is smaller than C797-0227 (458.42 g/mol) and C797-0231 (437.6 g/mol), suggesting better bioavailability under Lipinski’s rule-of-five criteria.
Functional Comparisons:
- Antimicrobial Activity : Benzothiazoles with electron-withdrawing groups (e.g., bromo in C797-0227) often exhibit enhanced antimicrobial potency compared to electron-donating substituents like methoxy .
- Enzyme Inhibition : The 4-methoxybenzamide group may favor binding to kinases or proteases due to its planar aromatic system, whereas piperidine-linked analogs (C797-0227/0231) might target G-protein-coupled receptors (GPCRs) .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is more straightforward than C797-0227 and C797-0231, which require multi-step piperidine functionalization .
Biological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound belonging to the benzothiazole family. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and antioxidant effects. This article will explore its biological activity through various studies, mechanisms of action, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C15H16N2OS
- Molecular Weight: 272.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition: The compound may inhibit certain enzymes that are crucial for cancer cell proliferation or microbial growth.
- Receptor Modulation: It can bind to receptors involved in signaling pathways that regulate cell survival and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Case Studies and Findings
-
In vitro Studies:
- A study reported that the compound showed an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 5 to 15 µM against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapeutic agent.
- Mechanistic Insights:
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various bacterial strains.
Data on Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µM |
| Escherichia coli | 32 µM |
| Enterococcus faecalis | 8 µM |
The compound was particularly effective against Gram-positive bacteria, suggesting its potential use in treating infections caused by these pathogens .
Antioxidant Activity
Antioxidant properties are critical for protecting cells from oxidative stress. The compound's ability to scavenge free radicals was assessed through various assays.
Findings on Antioxidant Capacity
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Nonlinear Regression (GraphPad Prism) : Fit sigmoidal curves to calculate IC50 with 95% confidence intervals.
- ANOVA with Tukey’s Test : Compare means across multiple concentrations/drugs.
- Synergy Analysis (Chou-Talalay) : Evaluate combination therapies using CompuSyn software .
Comparative & Mechanistic Studies
Q. How does this compound compare to its 4-nitro analog in terms of pharmacokinetics?
- Methodological Answer :
- ADME Profiling : Use Caco-2 monolayers for permeability, microsomal assays for metabolic stability.
- Plasma Protein Binding : Equilibrium dialysis to compare free fractions.
- In Vivo PK : Administer analogs to rodents and measure AUC via LC-MS .
Q. What mechanistic insights explain the compound’s selective toxicity toward cancer cells?
- Methodological Answer :
- ROS Detection (DCFH-DA assay) : Quantify reactive oxygen species in treated vs. normal cells.
- Apoptosis Markers : Western blotting for cleaved caspase-3 and PARP.
- Transcriptomics (RNA-Seq) : Identify dysregulated pathways (e.g., p53, NF-κB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
